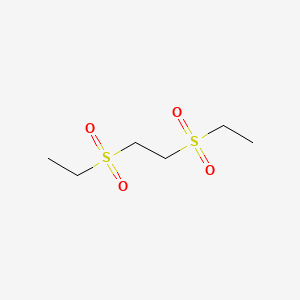

1,2-Bis(ethylsulphonyl)ethane

Description

Significance of Sulfone Functionalities in Chemical Research

Furthermore, the sulfone moiety is a key pharmacophore in a variety of therapeutic agents. nih.gov The presence of this functional group can enhance a molecule's ability to interact with biological targets and improve its metabolic stability. nih.gov In the context of organic synthesis, sulfones serve as versatile intermediates and activating groups, facilitating a range of chemical transformations.

Overview of Ethane-Bridged Disulfone Architectures

The introduction of an ethane (B1197151) bridge between two sulfonyl groups creates a distinct molecular scaffold. The 1,2-disubstitution pattern in 1,2-Bis(ethylsulphonyl)ethane results in a flexible yet defined structure. This ethane linker is a fundamental building block in various areas of chemistry, from the synthesis of ligands for organometallic catalysts to the construction of complex organic molecules. ut.ac.ir

The combination of the ethane bridge with two sulfone groups leads to a molecule with a high degree of polarity and potential for hydrogen bonding with appropriate donor molecules. This architecture is also a key feature in certain organometallic and coordination compounds, where the sulfonyl oxygens can act as coordination sites for metal ions. acs.org Research into ethane-bridged hybrid mesoporous organosilicas containing sulfonic acid groups has highlighted their potential as catalysts in reactions such as esterification and hydrolysis. rsc.org

Scope and Research Objectives Pertaining to this compound

While extensive research has been conducted on the broader class of sulfones and various bridged organic molecules, the specific compound this compound remains a more specialized area of investigation. The primary research objectives surrounding this compound and its derivatives can be categorized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. This includes the exploration of starting materials, reaction conditions, and purification methods, as well as comprehensive characterization using modern spectroscopic and crystallographic techniques.

Reactivity and Mechanistic Studies: Investigating the chemical reactivity of the ethane bridge and the sulfonyl groups. This involves studying its behavior in various chemical transformations, such as nucleophilic substitution, elimination, and reactions at the alpha-carbons, to understand the underlying reaction mechanisms.

Applications in Materials Science: Exploring the potential of incorporating the this compound moiety into polymeric structures or functional materials. Its inherent stability and polarity could lead to materials with desirable thermal and mechanical properties.

Exploration as a Ligand in Coordination Chemistry: The potential of the sulfonyl oxygen atoms to coordinate with metal centers suggests that this compound could serve as a ligand in the design of novel coordination complexes with potential catalytic or photoluminescent properties. publish.csiro.au

The following sections will delve into the known chemical properties and synthesis of this compound, drawing upon data from related compounds to provide a comprehensive overview of its chemical profile.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and handling. The table below summarizes the key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₄S₂ | PubChem nih.gov |

| Molecular Weight | 214.3 g/mol | PubChem nih.gov |

| IUPAC Name | 1,2-bis(ethylsulfonyl)ethane | PubChem nih.gov |

| CAS Number | 33976-39-5 | PubChem nih.gov |

| XLogP3 | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 214.03335127 Da | PubChem nih.gov |

| Topological Polar Surface Area | 85 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 266 | PubChem nih.gov |

This data is computationally generated and provided by PubChem.

Synthesis and Reactivity

The synthesis of this compound can be approached through the oxidation of its corresponding thioether precursor, 1,2-bis(ethylthio)ethane. This oxidation is a common and effective method for the formation of sulfones.

A typical synthetic route would involve:

Synthesis of 1,2-bis(ethylthio)ethane: This can be achieved through the reaction of 1,2-dibromoethane (B42909) or a similar 1,2-dihaloethane with sodium ethanethiolate.

Oxidation to this compound: The resulting thioether is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to yield the final disulfone product. researchgate.net

The reactivity of this compound is largely dictated by the presence of the two electron-withdrawing sulfonyl groups. These groups render the protons on the α-carbons (the CH₂ groups of the ethane bridge) acidic, making them susceptible to deprotonation by a strong base. This can be followed by alkylation or other electrophilic substitution reactions.

Furthermore, related structures such as 1,2-bis(phenylsulfonyl)ethane (B1202566) are known to undergo elimination reactions under certain conditions to form the corresponding vinyl sulfone. A patent describing the alkaline hydrolysis of 1,2-bis(3'-nitrophenylsulfonyl)ethane demonstrates the susceptibility of the ethane bridge to cleavage under basic conditions, yielding valuable chemical products. google.com

Structure

3D Structure

Properties

CAS No. |

33976-39-5 |

|---|---|

Molecular Formula |

C6H14O4S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

1,2-bis(ethylsulfonyl)ethane |

InChI |

InChI=1S/C6H14O4S2/c1-3-11(7,8)5-6-12(9,10)4-2/h3-6H2,1-2H3 |

InChI Key |

JCKAPFIQSHKDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCS(=O)(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Ethylsulphonyl Ethane and Analogues

Oxidation of Thioether Precursors

The most direct and widely employed method for synthesizing 1,2-Bis(ethylsulphonyl)ethane is the oxidation of its thioether precursor, 1,2-bis(ethylthio)ethane. This transformation involves the conversion of the sulfur atoms from a lower oxidation state (sulfide) to a higher oxidation state (sulfone), typically proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation and high yields.

The synthesis of the precursor, 1,2-bis(ethylthio)ethane, is itself a critical first step, generally achieved through a nucleophilic substitution reaction. A common method involves treating 1,2-dichloroethane or 1,2-dibromoethane (B42909) with sodium ethylthiolate. nih.govnist.gov

Stereoselective Oxidation Protocols

While this compound is an achiral molecule, the synthesis of chiral analogues containing stereogenic centers at sulfur or on the carbon backbone is of significant interest. The stereoselective oxidation of prochiral sulfides is a key strategy for accessing enantiomerically enriched sulfoxides and, subsequently, sulfones. acs.orgnih.gov Various catalytic systems have been developed for this purpose.

Metal-catalyzed asymmetric oxidation is a prominent approach, with catalysts based on titanium, vanadium, and iron being particularly effective. researchgate.net For instance, modified Sharpless-type reagents, which consist of a titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant, have been successfully used for the asymmetric oxidation of sulfides to sulfoxides. acs.org Further oxidation under controlled conditions can yield chiral sulfones. The choice of metal, chiral ligand, and oxidant is critical for achieving high enantioselectivity. wiley-vch.de

Table 1: Examples of Metal-Catalyzed Asymmetric Sulfide Oxidation Systems

| Metal Catalyst | Chiral Ligand Type | Oxidant | Typical Substrate | Ref. |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ | Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Aryl methyl sulfides | wiley-vch.de |

| VO(acac)₂ | Chiral Schiff Bases | Hydrogen Peroxide (H₂O₂) | Various sulfides | nih.gov |

Organocatalysis has also emerged as a powerful tool for stereoselective sulfoxidation, avoiding the use of potentially toxic or expensive metals. nih.gov Chiral oxaziridines, known as Davis reagents, can effectively transfer an oxygen atom to a sulfide enantioselectively. nih.gov

Chemoselective Oxidizing Agents and Reaction Conditions

Chemoselectivity in the oxidation of thioethers is paramount, particularly when other oxidizable functional groups are present in the molecule or when selective conversion to the sulfoxide instead of the sulfone is desired. Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the benign nature of its byproduct, water. google.com However, its reactivity often needs to be modulated by a catalyst to achieve selectivity.

For the complete oxidation of 1,2-bis(ethylthio)ethane to this compound, strong oxidizing conditions are required. A common method involves using an excess of hydrogen peroxide in a solvent like acetic acid. Other powerful oxidizing agents include potassium permanganate (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA).

When targeting sulfones, catalysts can be employed to enhance the efficiency of H₂O₂. For example, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones, whereas tantalum carbide under similar conditions yields the corresponding sulfoxides. organic-chemistry.org Similarly, titanosilicate zeolite catalysts like TS-1 can promote the oxidation to sulfones. researchgate.netrsc.org The selectivity can often be controlled by the stoichiometry of the oxidant; a slight excess is used for sulfoxide synthesis, while a larger excess drives the reaction to the sulfone. researchgate.net

Scandium triflate (Sc(OTf)₃) has been identified as a highly effective catalyst for the chemoselective mono-oxidation of thioethers to sulfoxides using hydrogen peroxide, with minimal over-oxidation to the sulfone even with an excess of the oxidant. acs.org This level of control is crucial for the synthesis of sulfoxide analogues.

Table 2: Comparison of Oxidizing Systems for Thioether to Sulfone Conversion

| Reagent(s) | Catalyst | Key Features | Ref. |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | MWW-type titanosilicate zeolite | High yields under solvent-free conditions | researchgate.net |

| m-CPBA | None | General and effective, but stoichiometric waste | researchgate.net |

Radical-Mediated Sulfonylation Strategies

Radical chemistry offers powerful alternatives for the construction of C-S bonds, enabling the synthesis of sulfones through pathways that are complementary to traditional oxidation or substitution methods. These strategies often involve the generation of sulfonyl radicals, which can then engage with unsaturated systems.

Addition of Sulfonyl Radicals to Unsaturated Systems

The addition of sulfonyl radicals to unsaturated C-C bonds, such as those in alkenes and alkynes, is a valuable method for creating functionalized sulfones. nih.gov Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, or sulfinate salts, often initiated by thermal or photochemical methods.

The reaction proceeds via the addition of the sulfonyl radical (RSO₂•) to the double or triple bond, forming a carbon-centered radical intermediate. This intermediate is then trapped, often by a hydrogen atom donor or another radical, to yield the final sulfone product. acs.orgresearchgate.net Recent advancements have utilized sodium dithionite (Na₂S₂O₄) as both a convenient SO₂ source and an electron donor, enabling a sulfonylation relay between two different alkenes or alkynes without the need for metal catalysts. rsc.org This method provides access to a range of vinyl and alkyl sulfones. rsc.org

Photoredox Catalysis in Sulfone Synthesis

Visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of radicals under exceptionally mild conditions. researchgate.net This approach is well-suited for sulfone synthesis. Alkyl radicals can be generated from precursors like Katritzky salts and then combined with a sulfur dioxide source to form alkylsulfonyl radicals. rsc.org These radicals can then be coupled to form dialkyl sulfones. rsc.org

Another strategy involves the activation of sulfone-substituted tetrazoles using an iridium-based photocatalyst. acs.org This process generates sulfonyl radical intermediates that can be trapped by electron-deficient olefins, such as acrylates, to form various dialkyl sulfones in good to excellent yields. acs.org Similarly, the cross-coupling of arenediazonium salts and sulfinate salts can be achieved using organic photoredox catalysts like eosin Y, providing a transition-metal-free route to alkyl aryl sulfones. rsc.org

Electrophilic and Nucleophilic Substitution Routes

Classical substitution reactions remain a cornerstone of sulfone synthesis. The most common method in this category is the S-alkylation of sulfinate salts. thieme-connect.com Sulfinates are excellent nucleophiles that readily react with electrophiles like alkyl halides or tosylates to form the C-S bond of the sulfone. organic-chemistry.org

This approach is highly versatile, though its application can be limited by the availability of the required sulfinate salt precursors. thieme-connect.com However, various methods exist for the synthesis of sulfinates themselves, including the reduction of sulfonyl chlorides or the oxidation of thiols. organic-chemistry.orgresearchgate.net The reaction of a sulfinate with an appropriate dihaloalkane, such as 1,2-dibromoethane, could in principle provide a direct route to bis-sulfones like this compound, although this would require the formation of an ethanesulfinate precursor.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-sulfur bonds, which are central to the synthesis of sulfones like this compound. Palladium and copper complexes are prominent in this field, enabling reactions that are often difficult to achieve through traditional methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application extends to the formation of sulfones. While specific literature on the palladium-catalyzed synthesis of this compound is not extensively detailed, analogous reactions provide a clear framework for its potential synthesis.

One plausible approach involves a palladium-catalyzed cross-electrophile coupling reaction. This method can unite two different electrophiles, such as an alkyl halide and a source of sulfur dioxide, to form the desired sulfone. A general representation of this approach for a dialkyl sulfone is the coupling of an alkyl halide with a sulfonyl precursor in the presence of a palladium catalyst. Mechanistic studies suggest the involvement of two interconnected palladium catalytic cycles.

Another well-established method is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide. While traditionally used for C-C bond formation, variations of this reaction can be adapted for C-S bond formation. For the synthesis of a dialkyl sulfone, this could involve the coupling of an alkylboronic acid with a sulfonyl halide.

The Negishi-type α-arylation of sulfones, though focused on aryl sulfones, demonstrates the utility of palladium in activating C-H bonds adjacent to a sulfone group for further functionalization. This suggests the possibility of building the this compound framework through a step-wise approach, where a monosulfonated precursor is further elaborated.

A three-component palladium-catalyzed coupling approach has also been demonstrated for the synthesis of a broad range of sulfones. This method brings together an organolithium species, an organic halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The use of specific ligands, such as electron-poor XantPhos-type ligands, has been shown to improve reaction yields.

| Reaction Type | Reactants | Catalyst/Ligand | Key Features |

| Cross-Electrophile Coupling | Alkyl Halide, Sulfur Dioxide Source | Palladium Complex | Mild reaction conditions, good functional group tolerance. |

| Suzuki-Miyaura Coupling | Alkylboronic Acid, Sulfonyl Halide | Pd(PPh₃)₄ or similar | Well-established, versatile for C-S bond formation. |

| Negishi-Type Coupling | α-Metallo Sulfone, Alkyl Halide | Pd(dba)₂/XPhos | Involves in-situ metalation of the sulfone. |

| Three-Component Coupling | Organolithium, Alkyl Halide, DABSO | Palladium/XantPhos-type ligand | Convergent synthesis from readily available precursors. chemistryviews.org |

This table presents generalized data for palladium-catalyzed sulfone synthesis, adaptable for 1,2-bis(ethylsulfonyl)ethane.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of sulfones. These reactions often proceed via different mechanistic pathways, including radical processes.

A common copper-mediated approach is the sulfonylation of C-H bonds. This involves the direct introduction of a sulfonyl group into an organic molecule using a copper catalyst and a sulfonylating agent, such as a sodium sulfinate. This method offers an atom-economical route to sulfones.

Copper catalysts are also effective in mediating the reaction between thiosulfonates and various organic substrates to form sulfones. For instance, the coupling of thiosulfonates with alkenes or amines can yield vinyl sulfones and sulfonamides, respectively. While not directly applicable to 1,2-bis(ethylsulfonyl)ethane, these reactions highlight the versatility of copper in forming C-S bonds.

Furthermore, copper-catalyzed radical sulfonylation reactions have been developed. These methods can utilize sulfonylhydrazones as sulfonyl radical precursors, which can then couple with various partners. This approach allows for the divergent synthesis of C(sp³)-sulfonyl bonds.

Another strategy involves the use of arenediazonium salts and sodium p-toluenesulfinate in a copper-catalyzed system to produce diaryl sulfones. While focused on aryl sulfones, the underlying principle of coupling a diazonium salt with a sulfinate could potentially be adapted for the synthesis of alkyl sulfones.

| Reaction Type | Reactants | Catalyst | Key Features |

| C-H Sulfonylation | Hydrocarbon, Sodium Sulfinate | Copper(II) salt | Direct functionalization of C-H bonds. rsc.org |

| Coupling with Thiosulfonates | Alkene/Amine, Thiosulfonate | Copper salt | Forms vinyl sulfones or sulfonamides. organic-chemistry.org |

| Radical Sulfonylation | Radical Precursor, Sulfonylhydrazone | Copper(I) or (II) salt | Proceeds via a radical mechanism. nih.gov |

| From Diazonium Salts | Arenediazonium Salt, Sodium Sulfinate | Copper(I) iodide | Useful for synthesizing unsymmetrical sulfones. rsc.org |

This table presents generalized data for copper-mediated sulfone synthesis, adaptable for 1,2-bis(ethylsulfonyl)ethane.

Green Chemistry Approaches to Sulfone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfone synthesis, this translates to the development of more sustainable and environmentally benign methodologies.

One significant green approach is the use of water as a reaction solvent. A catalyst-free sulfonylation of activated alkenes has been developed that proceeds in water, affording β-sulfone esters and amides in excellent yields. rsc.org The only by-product in this reaction is nitrogen, making it a highly atom-economical and environmentally friendly process. rsc.org

The use of deep eutectic solvents (DESs) as sustainable media for multicomponent sulfonylation reactions is another promising green strategy. rsc.org DESs are biodegradable, have low toxicity, and can be recycled, offering a greener alternative to volatile organic compounds (VOCs). rsc.org

Electrochemical methods also align with the principles of green chemistry. The electrochemical synthesis of sulfones from arenes and sodium sulfinates provides an oxidant- and transition-metal-free method for C-S bond formation. researchgate.net This approach is scalable and inherently safer than many traditional methods. researchgate.net

The oxidation of sulfides to sulfones is a fundamental transformation, and green oxidation methods are highly sought after. The use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate provides a metal-free and environmentally benign method for this oxidation. organic-chemistry.org Similarly, using hydrogen peroxide with a recyclable silica-based tungstate catalyst at room temperature is another green alternative.

| Green Approach | Methodology | Key Advantages |

| Aqueous Synthesis | Catalyst-free sulfonylation of activated alkenes in water. rsc.org | Avoids organic solvents, benign by-product (N₂). rsc.org |

| Deep Eutectic Solvents | Multicomponent sulfonylation in a DES. rsc.org | Recyclable, biodegradable, and low-cost medium. rsc.org |

| Electrochemistry | Anodic oxidation of arenes with sodium sulfinates. researchgate.net | Avoids oxidants and transition metals, inherently safer. researchgate.net |

| Green Oxidation | Urea-hydrogen peroxide or H₂O₂ with a recyclable catalyst. organic-chemistry.org | Metal-free, uses environmentally benign oxidants. organic-chemistry.org |

This table summarizes green chemistry approaches applicable to the synthesis of sulfones.

By-product Transformations and Yield Optimization in Industrial Syntheses

In an industrial setting, maximizing product yield and minimizing waste are critical for economic viability and environmental sustainability. The synthesis of sulfones is no exception, and strategies for optimizing yield and managing by-products are of paramount importance.

One common by-product in sulfonation reactions is the formation of unwanted isomers or over-sulfonated products. Careful control of reaction conditions, such as temperature, pressure, and reactant stoichiometry, is crucial to minimize these side reactions. For instance, in the sulfonation of diphenylsulfone, maintaining anhydrous conditions can minimize the formation of sulfuric acid as a by-product. google.com

The choice of sulfonylating agent can also impact by-product formation. The use of stable and easy-to-handle sulfur dioxide surrogates, such as DABSO, can offer better control over the reaction compared to gaseous SO₂. chemistryviews.org

Yield improvement in chemical manufacturing is a multifaceted endeavor. deskera.com It involves optimizing reaction conditions, ensuring the purity of starting materials, and utilizing efficient purification methods. deskera.com For sulfone synthesis, this could involve:

Process Control and Automation: Implementing real-time monitoring and control of reaction parameters to maintain optimal conditions.

Feedstock and Reagent Optimization: Ensuring the quality and purity of starting materials to prevent side reactions.

Catalyst and Additive Development: Selecting highly active and selective catalysts to maximize the conversion to the desired product.

By-product transformation is a key aspect of a circular economy approach to chemical manufacturing. In some cases, by-products can be converted into valuable products. For example, if an isomeric sulfone is formed as a by-product, it may be possible to isolate it and find an application for it, or to develop a process to convert it back to the desired isomer.

| Optimization Strategy | Description | Impact on Sulfone Synthesis |

| Control of Reaction Conditions | Precise regulation of temperature, pressure, and stoichiometry. | Minimizes formation of isomers and over-sulfonated by-products. |

| Purity of Starting Materials | Using high-purity reactants and solvents. | Reduces side reactions and improves product quality. |

| Efficient Purification | Employing advanced separation techniques. | Increases the isolated yield of the desired sulfone. |

| By-product Valorization | Finding applications for or transforming by-products. | Improves the overall economic and environmental performance of the process. |

This table outlines key strategies for yield optimization and by-product management in industrial sulfone synthesis.

Chemical Reactivity and Mechanistic Studies of 1,2 Bis Ethylsulphonyl Ethane

Nucleophilic Substitution Reactions Involving Sulfonyl Groups

The sulfonyl group is an excellent leaving group in nucleophilic substitution reactions, a property attributable to the stability of the resulting sulfinate anion. In the context of 1,2-Bis(ethylsulphonyl)ethane, the ethylsulfonyl moiety can act as a leaving group, facilitating the substitution of various nucleophiles onto the carbon backbone. The reactivity of sulfonate esters in nucleophilic substitution reactions is well-documented, with their leaving group ability being significantly greater than that of halides. This enhanced reactivity is due to the resonance stabilization of the negative charge on the sulfonate anion.

While direct nucleophilic substitution on the ethane (B1197151) bridge of this compound, where an ethylsulfonyl group is displaced, is not extensively documented, the principles of nucleophilic substitution at a saturated carbon atom suggest that such reactions would be plausible under appropriate conditions. The reaction would proceed via an S(_N)2 mechanism, involving the backside attack of a nucleophile on one of the central carbon atoms, leading to the displacement of an ethylsulfinate anion. The presence of the second sulfonyl group would activate the substrate towards such a reaction by inductively withdrawing electron density.

Table 1: Relative Rates of Nucleophilic Substitution for Various Leaving Groups

| Leaving Group | Relative Rate |

| Iodide | 1 |

| Bromide | 5 x 10 |

| Chloride | 1 x 10 |

| Tosylate (a sulfonate) | 3.6 x 10 |

This table illustrates the superior leaving group ability of sulfonates compared to halides.

Michael Addition Reactions with Bis-sulfones

This compound can serve as a precursor to highly reactive Michael acceptors. Elimination of a proton from the carbon atom adjacent to one of the sulfonyl groups, followed by the elimination of the other sulfonyl group, can generate a vinyl sulfone. More significantly, derivatives such as 1,2-bis(phenylsulfonyl)ethylene are potent Michael acceptors, reacting with a wide range of nucleophiles. researchgate.net The electron-withdrawing nature of the two sulfonyl groups renders the β-carbon of the double bond highly electrophilic.

The addition of nucleophiles, such as enolates, amines, and thiols, to these activated alkenes proceeds via a conjugate addition mechanism, forming a new carbon-carbon or carbon-heteroatom bond. The resulting carbanion is stabilized by the adjacent sulfonyl group. This reactivity is a cornerstone of the synthetic utility of bis-sulfones in constructing complex molecular architectures. scripps.edu

For instance, the reaction of (Z)-1,2-bis(phenylsulfonyl)ethylene with tributyltin hydride results in the formation of phenylsulfonylethylene, a widely used reagent in organic synthesis. researchgate.net This transformation highlights the ability of one of the sulfonyl groups to act as a leaving group in a Michael-type addition-elimination sequence.

Elimination Reactions and Formation of Unsaturated Sulfones

Under the influence of a strong base, this compound can undergo elimination reactions to form unsaturated sulfones. The protons on the carbon atoms of the ethane bridge are rendered acidic by the adjacent electron-withdrawing sulfonyl groups. Abstraction of a proton by a base can initiate an E2 elimination pathway, leading to the formation of ethyl vinyl sulfone and the expulsion of an ethylsulfinate anion.

A particularly relevant transformation for α-halo derivatives of 1,2-bis-sulfonyl compounds is the Ramberg-Bäcklund reaction. This reaction converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org The mechanism involves the initial deprotonation of the α'-position to the sulfonyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the halogen. This forms a transient three-membered episulfone intermediate, which then decomposes to afford the alkene and sulfur dioxide. organicreactions.orgchemistry-chemists.comsynarchive.com This reaction provides a powerful method for the synthesis of alkenes with a newly formed carbon-carbon double bond where the sulfone moiety was previously located.

Table 2: Common Bases Used in Elimination Reactions of Sulfones

| Base | Strength | Typical Application |

| Sodium hydroxide (B78521) (NaOH) | Strong | General elimination reactions |

| Potassium tert-butoxide (t-BuOK) | Very Strong | Favors E-alkene formation in Ramberg-Bäcklund |

| Triethylamine (Et(_3)N) | Moderate | Milder elimination conditions |

Reductive Desulfonylation Pathways

The sulfonyl groups in this compound can be removed through reductive desulfonylation, a process that replaces the C-S bond with a C-H bond. This transformation is typically achieved using reducing agents such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI(_2)). researchgate.netwikipedia.org The mechanism is believed to involve the single-electron transfer from the reducing agent to the sulfone, forming a radical anion. This intermediate then fragments, cleaving the carbon-sulfur bond to generate a carbanion and a sulfinate anion. The carbanion is subsequently protonated by a suitable proton source, such as an alcohol, to yield the alkane.

This reductive cleavage is a key step in the Julia-Lythgoe olefination, a classical method for the synthesis of alkenes. organic-chemistry.orgwikipedia.orgchem-station.comalfa-chemistry.comresearchgate.net In this reaction, a sulfone is first deprotonated to form a carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxy sulfone is acylated, and subsequent treatment with a reducing agent like sodium amalgam leads to the formation of an alkene. The reductive elimination of the β-acyloxy sulfone proceeds via a radical or anionic intermediate.

Radical Reactions and Their Mechanisms

Recent advancements in photoredox catalysis have enabled the generation of alkyl radicals from alkyl sulfones under mild conditions. beilstein-journals.orgnih.govuantwerpen.be The mechanism involves the single-electron reduction of the sulfone by an excited photocatalyst to form a radical anion, which then fragments to release a sulfinate anion and an alkyl radical. This alkyl radical can then participate in various carbon-carbon bond-forming reactions.

In the context of this compound, it is conceivable that photoredox-mediated single-electron transfer could lead to the cleavage of one of the C-S bonds, generating a radical centered on the ethane backbone. This radical intermediate could then be trapped by a suitable radical acceptor, offering a pathway to functionalize the ethane bridge. The general mechanism for photoredox-mediated radical generation from sulfones is as follows:

Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the alkyl sulfone, forming a radical anion.

Fragmentation: The sulfone radical anion undergoes fragmentation to yield an alkyl radical and a sulfinate anion.

Radical Reaction: The generated alkyl radical engages in subsequent chemical transformations.

Role as Leaving Groups in Complex Transformations

The excellent leaving group ability of sulfonyl groups makes them valuable in complex, multi-step transformations. In reactions where the formation of a double bond is desired, a sulfonyl group can be strategically placed to be eliminated at a later stage. The Julia-Lythgoe olefination, as discussed previously, is a prime example where a phenylsulfonyl group acts as a leaving group in the final reductive elimination step to form an alkene. organic-chemistry.orgwikipedia.orgchem-station.comalfa-chemistry.comresearchgate.net

Furthermore, in tandem reactions, one of the ethylsulfonyl groups of this compound or its derivatives could be displaced in an initial nucleophilic substitution or Michael addition, with the second sulfonyl group being eliminated in a subsequent step to generate an unsaturated product. This sequential reactivity allows for the controlled construction of complex molecular frameworks. Arylsulfonate-based leaving groups have been designed to assist in nucleophilic substitution by incorporating cation-chelating moieties, which can enhance reaction rates. fau.edu

Acidic Proton Reactivity and pKa Considerations

The protons on the methylene (B1212753) carbons ((-CH_2-)) of the ethane bridge in this compound are significantly more acidic than those in a simple alkane. This increased acidity is due to the strong electron-withdrawing inductive effect of the two adjacent sulfonyl groups, which stabilize the resulting carbanion upon deprotonation. The pKa of protons alpha to a single sulfonyl group is typically in the range of 25-30 in DMSO. For a bis-sulfone like this compound, the pKa is expected to be even lower due to the cumulative electron-withdrawing effect of both groups.

The acidity of these protons is fundamental to much of the reactivity of this compound. Deprotonation with a suitable base generates a carbanion that can act as a nucleophile in various reactions, including alkylations and additions to carbonyl compounds. This reactivity forms the basis for using sulfones as synthons for carbanions in organic synthesis.

Table 3: Approximate pKa Values of Protons Alpha to Electron-Withdrawing Groups

| Compound | Functional Group | Approximate pKa |

| Acetone | Ketone | 20 |

| Ethyl acetate | Ester | 25 |

| Dimethyl sulfone | Sulfone | 31 |

| 1,3-Dithiane | Thioacetal | 31 |

| This compound | Bis-sulfone | Estimated < 25 |

The pKa of this compound is estimated to be lower than that of a simple sulfone due to the presence of two electron-withdrawing groups.

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Ethylsulphonyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 1,2-Bis(ethylsulphonyl)ethane in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides precise information about the chemical environment of each atom.

Proton (¹H) NMR Analysis of Ethane (B1197151) Backbone and Ethyl Groups

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals.

Ethane Backbone (-CH₂-CH₂-): The four protons on the central ethane backbone are chemically equivalent. They are not coupled to any other protons and are therefore expected to appear as a single sharp peak (a singlet). The strong electron-withdrawing effect of the two adjacent sulfonyl groups would shift this signal significantly downfield.

Ethyl Methylene (B1212753) Group (-SO₂-CH₂-CH₃): The four protons of the two equivalent methylene groups in the ethyl fragments are adjacent to a methyl group. Their signal is expected to be split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). These protons are also directly attached to the electron-withdrawing sulfonyl group, placing their resonance downfield.

Ethyl Methyl Group (-CH₃): The six protons of the two equivalent terminal methyl groups are adjacent to a methylene group. Their signal is predicted to be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). As these protons are furthest from the sulfonyl group, they are the most shielded and will appear at the most upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -SO₂-CH₂ -CH₂ -SO₂- | ~3.5 - 3.7 | Singlet |

| -SO₂-CH₂ -CH₃ | ~3.2 - 3.4 | Quartet |

Carbon-13 (¹³C) NMR Structural Correlations

Mirroring the symmetry observed in the ¹H NMR spectrum, the ¹³C NMR spectrum is also expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Ethane Backbone Carbon (-CH₂-CH₂-): The two central carbon atoms are in an identical chemical environment, giving rise to a single signal. Their direct attachment to the sulfonyl groups causes a significant downfield shift.

Ethyl Methylene Carbon (-SO₂-CH₂-CH₃): The two methylene carbons of the ethyl groups are equivalent and will produce a single resonance, also shifted downfield due to the attached sulfonyl group.

Ethyl Methyl Carbon (-CH₃): The two terminal methyl carbons are equivalent and will appear as a single signal at the most upfield position, being the furthest from the electronegative sulfonyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SO₂-C H₂-C H₂-SO₂- | ~50 - 55 |

| -SO₂-C H₂-CH₃ | ~45 - 50 |

Advanced NMR Techniques for Conformational Analysis (e.g., Variable-Temperature NMR, 2D-COSY)

Advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamic behavior of this compound.

Variable-Temperature (VT) NMR: This technique is crucial for studying the conformational dynamics of the molecule, specifically the rotation around the central C-C single bond. pdx.eduresearchgate.net At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this rotation can be slowed, potentially allowing for the observation of individual conformers (e.g., anti and gauche). rsc.orgresearchgate.net The appearance of new peaks or significant broadening of existing peaks at low temperatures would provide evidence for the presence of multiple stable conformers and allow for the calculation of the energy barrier to rotation.

2D-COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unambiguously confirm the connectivity of the ethyl groups. libretexts.orgoxinst.com It would show a cross-peak connecting the signals of the ethyl methylene protons (~3.2-3.4 ppm) and the ethyl methyl protons (~1.4-1.6 ppm), confirming that they are coupled to each other. emerypharma.com The singlet from the ethane backbone protons would show no cross-peaks, confirming its structural isolation from the ethyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in this compound. The most prominent features in the IR and Raman spectra arise from the sulfonyl groups. cdnsciencepub.comscilit.com

The sulfonyl group (SO₂) is characterized by two distinct, strong stretching vibrations:

Asymmetric S=O Stretch: Typically appears in the range of 1300-1350 cm⁻¹.

Symmetric S=O Stretch: Typically appears in the range of 1120-1160 cm⁻¹.

Other expected vibrations include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ region.

C-C Stretching: These vibrations are generally weak and appear in the fingerprint region of the spectrum.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. The molecular weight of this compound is 214.3 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the following key peaks and fragmentation pathways are anticipated:

Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the intact molecule with one electron removed.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, resulting in the loss of an ethyl radical (•C₂H₅, mass 29). This would produce a fragment ion at m/z = 185.

C-S Bond Cleavage: Fission of the carbon-sulfur bond can occur in two ways:

Loss of an ethylsulfonyl radical (•SO₂C₂H₅, mass 93), leading to a fragment at m/z = 121.

Formation of the ethylsulfonyl cation [SO₂C₂H₅]⁺ at m/z = 93.

Central C-C Bond Cleavage: Homolytic cleavage of the central ethane C-C bond would result in a fragment ion [CH₃CH₂SO₂CH₂]⁺ at m/z = 107.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity of Fragment |

|---|---|

| 214 | [C₆H₁₄O₄S₂]⁺ (Molecular Ion) |

| 185 | [M - C₂H₅]⁺ |

| 121 | [M - SO₂C₂H₅]⁺ |

| 107 | [CH₃CH₂SO₂CH₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on known structures of similar sulfones. nih.govnih.gov The geometry around each sulfur atom is expected to be approximately tetrahedral.

The packing of molecules in the crystal lattice would be primarily governed by the strong dipole moments of the sulfonyl groups. The dominant intermolecular forces would likely be:

Dipole-Dipole Interactions: The highly polar S=O bonds create significant dipoles, leading to strong electrostatic interactions that dictate the molecular packing arrangement.

The combination of these forces would likely result in a densely packed and thermodynamically stable crystal structure. mdpi.comias.ac.in The conformation of the molecule in the solid state would likely be the low-energy anti conformer to maximize packing efficiency and minimize steric hindrance.

Table 5: Expected Molecular Geometry Parameters for the Sulfonyl Group

| Parameter | Expected Value |

|---|---|

| S=O Bond Length | ~1.43 - 1.45 Å |

| S-C Bond Length | ~1.76 - 1.78 Å |

| O=S=O Bond Angle | ~117° - 120° |

| C-S-C Bond Angle | ~104° - 108° |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a large gap indicates high stability.

For 1,2-Bis(ethylsulphonyl)ethane, a HOMO-LUMO analysis would reveal how the two sulfonyl groups influence the electron distribution and reactivity of the molecule. Calculations on similar sulfone derivatives show that the sulfonyl group significantly impacts the electronic properties. mdpi.com

| Parameter | Conceptual Value | Significance |

|---|---|---|

| HOMO Energy | Lowered by sulfonyl groups | Indicates reduced electron-donating ability. |

| LUMO Energy | Lowered by sulfonyl groups | Indicates enhanced electron-accepting ability. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule on its electron density surface. rsc.org It is a valuable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a sulfone, these are typically located on the oxygen atoms. mdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. For sulfones, positive potentials can be found on the sulfur atom and adjacent hydrogens. mdpi.com

Green Regions: Represent neutral or non-polar areas.

An MEP map for this compound would visualize the highly polar nature of the sulfonyl groups, with negative potential concentrated on the oxygens and positive potential around the sulfur and alpha-carbon atoms. This helps in understanding intermolecular interactions like hydrogen bonding. rsc.org

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By correlating these calculated frequencies with experimental spectra, chemists can confirm molecular structures and assign specific vibrational modes (stretching, bending) to observed spectral bands. masterorganicchemistry.comresearchgate.net

For sulfones, characteristic strong stretching vibrations for the S=O bonds are typically observed in the IR spectrum. mdpi.com DFT calculations on related molecules like dipropyl sulfone have shown that specific functionals are required to accurately predict the vibrational modes associated with the sulfonyl group and alkyl chains. researchgate.netysu.am Such an analysis for this compound would help assign the peaks in its experimental IR spectrum to specific molecular motions, confirming its structure.

Table 2: Key Vibrational Frequencies for Sulfones (Note: This table presents typical frequency ranges for the sulfonyl functional group and is not specific to this compound.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1350–1300 |

| S=O | Symmetric Stretch | 1160–1120 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT focuses on static electronic properties, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. For a flexible molecule like this compound, the rotation around the central C-C bond and the C-S bonds allows for numerous possible conformations. researchgate.net

Studies on similar 1,2-disubstituted ethanes show a preference for either anti (substituents at 180°) or gauche (substituents at 60°) conformations, depending on steric and electronic effects. researchgate.net The presence of bulky, polar sulfonyl groups would significantly influence the conformational landscape. researchgate.net A study on 1,2-bis(arylsulfonate)ethanes revealed that the molecule surprisingly adopted a gauche conformation due to stabilizing orbital interactions, contrary to typical steric avoidance. researchgate.net MD simulations could determine the most stable conformers of this compound and the energy barriers between them.

Quantum Chemical Descriptors and Reactivity Predictions

From the outputs of quantum chemical calculations (like DFT), various descriptors can be derived to quantify reactivity. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors provide a quantitative way to compare the reactivity of different molecules. nih.gov For this compound, these values would reflect the strong electron-withdrawing nature of the two sulfonyl groups, likely resulting in high electronegativity and a significant electrophilicity index.

Computational Studies of Polymerization Processes

Sulfones are important components of high-performance polymers like polysulfones, valued for their thermal stability and mechanical strength. wikipedia.orgnih.gov Computational studies can model the polymerization process, helping to predict reaction feasibility and polymer properties. nih.gov

If this compound were to be used as a monomer or a building block in polymerization, computational studies could investigate:

Reaction Mechanisms: DFT calculations can map out the energy profiles of potential polymerization pathways, such as condensation polymerization. nih.gov

Polymer Properties: MD simulations on polymer chains can predict material properties like glass transition temperature, mechanical strength, and morphology. mdpi.com

For example, DFT has been used to study the synthesis of sulfonated poly(arylene ether sulfone) to understand how different monomers affect the spontaneity of the polymerization reaction. nih.gov Similar studies would be essential to explore the potential of this compound in materials science.

Intersystem Crossing (ISC) and Photophysical Properties of Sulfone Analogues

Theoretical and computational chemistry offers a powerful lens through which to examine the intricate photophysical behaviors of molecules, including those of sulfone-containing compounds. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous sulfone structures provides significant insights into their potential properties. These studies are crucial for understanding the mechanisms of intersystem crossing (ISC), the non-radiative process wherein a molecule in an excited singlet state transitions to a triplet state (or vice versa), and other photophysical phenomena.

The sulfone group, with its strong electron-withdrawing nature, plays a pivotal role in modulating the electronic and photophysical properties of organic molecules. nih.gov Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating these effects. nih.govrsc.org These methods allow for the calculation of key parameters that govern photophysical behavior, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the singlet-triplet energy gap (ΔEST), and spin-orbit coupling (SOC). rsc.org

In many organic molecules, the efficiency of ISC is governed by El-Sayed's rule, which favors transitions involving a change in the orbital type (e.g., n → π* or π → n*). The presence of the sulfone group can influence the character of the excited states and thereby affect the rate of intersystem crossing. For instance, in nitroaromatic sulfones, the nitro group typically quenches fluorescence through efficient intersystem crossing or internal conversion. nih.govrsc.org Computational studies on such systems help to unravel the dominant non-radiative decay pathways. nih.gov

Furthermore, the structural arrangement of sulfone-based molecules significantly impacts their photophysical properties. Theoretical investigations have explored how factors like meta- and para-conjugation, the rigidity of acceptor moieties, and the nature of bridging units influence the ISC and reverse intersystem crossing (RISC) pathways. rsc.org These insights are particularly valuable in the design of materials for organic light-emitting diodes (OLEDs), where efficient triplet state harvesting through processes like thermally activated delayed fluorescence (TADF) is desired. rsc.org

The spin-orbit coupling (SOC) is a critical parameter that dictates the probability of intersystem crossing. SOC arises from the interaction between the electron's spin and its orbital motion and is generally stronger in molecules containing heavier atoms. While sulfur is not a particularly heavy element, computational studies have shown that the sulfur oxidation state can be used to tune the phosphorescence properties of organic compounds. Theoretical models can quantify the SOC matrix elements between singlet and triplet states, providing a direct measure of the likelihood of ISC.

To illustrate the types of data generated in such computational studies, the following table presents hypothetical, yet representative, calculated photophysical properties for a series of sulfone analogues. This data is based on typical values found in the literature for organic molecules containing sulfone groups and is intended for comparative purposes.

| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) | Spin-Orbit Coupling (cm-1) | Predicted ISC Rate (s-1) |

| Analog A (Aromatic Sulfone) | 2.85 | 2.50 | 0.35 | 0.25 | 1 x 108 |

| Analog B (Vinyl Sulfone) | 3.10 | 2.90 | 0.20 | 0.15 | 5 x 107 |

| Analog C (Aliphatic Sulfone) | 4.50 | 4.20 | 0.30 | 0.05 | 1 x 106 |

| This compound (Estimated) | > 4.5 | > 4.2 | ~0.3 | < 0.05 | < 1 x 106 |

Note: The data in this table is illustrative and intended to represent typical values for different classes of sulfone compounds based on computational studies. The values for this compound are estimations based on the properties of simple aliphatic sulfones.

The table highlights how the molecular structure influences the key photophysical parameters. Aromatic and vinyl sulfones, with their π-systems, tend to have lower singlet and triplet energies compared to aliphatic sulfones. The singlet-triplet energy gap (ΔEST) and the spin-orbit coupling values are critical in determining the rate of intersystem crossing. A smaller ΔEST and larger SOC generally lead to more efficient ISC. For a simple aliphatic sulfone like this compound, which lacks π-conjugation, the excitation energies are expected to be high, and the spin-orbit coupling to be relatively weak, resulting in a slower predicted intersystem crossing rate compared to its aromatic or vinyl counterparts.

Applications in Advanced Materials and Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

In organic synthesis, sulfones are regarded as exceptionally versatile intermediates, often described as "chemical chameleons" due to their ability to participate in a wide array of transformations. nih.gov 1,2-Bis(ethylsulfonyl)ethane exemplifies this utility, serving as a foundational building block for constructing more complex molecular structures. nih.gov The primary source of its reactivity lies in the strong electron-withdrawing nature of the two ethylsulfonyl groups.

This electronic influence significantly increases the acidity of the hydrogen atoms on the adjacent methylene (B1212753) carbons (the α-carbons). wikipedia.orglibretexts.orgmsu.edu Under basic conditions, these α-hydrogens can be readily removed to form a stabilized carbanion. This nucleophilic intermediate can then be used in a variety of subsequent reactions to form new carbon-carbon bonds, making 1,2-Bis(ethylsulfonyl)ethane a valuable precursor for synthesizing molecules with tailored architectures. iomcworld.comthieme-connect.com Its symmetrical structure also offers the potential for difunctionalization, allowing for the extension of a carbon chain from both ends of the molecule.

Applications in Polymer Chemistry and Materials Science

The incorporation of sulfone moieties into polymers is a well-established strategy for creating high-performance materials with exceptional properties.

Sulfone-Containing Polymers and Their Properties

Polymers containing the aryl-SO₂-aryl subunit, known as polysulfones (PSU), are a family of high-performance engineering thermoplastics renowned for their toughness, high strength, and remarkable stability at elevated temperatures. wikipedia.org While typically synthesized from aromatic sulfone precursors like bisphenol S, the integration of aliphatic sulfone units such as 1,2-bis(ethylsulfonyl)ethane could introduce flexibility into the polymer backbone while retaining the desirable characteristics imparted by the sulfone group. wikipedia.org

Key properties of sulfone-containing polymers include:

High Thermal Stability: Polysulfones exhibit high glass transition temperatures, typically between 190°C and 230°C, and can be used in applications across a broad temperature range, from as low as -100°C to over 150°C. wikipedia.orglaminatedplastics.com

Excellent Hydrolytic Stability: These polymers are highly resistant to degradation by hot water and steam, making them suitable for medical applications that require repeated steam sterilization and autoclaving. curbellplastics.com

Chemical Resistance: They are resistant to mineral acids, alkalis, and electrolytes over a wide pH range. wikipedia.orgcurbellplastics.com

Mechanical Strength: Polysulfones are rigid, strong, and stiff materials with high dimensional stability, resisting creep and deformation under continuous load. wikipedia.orglaminatedplastics.com

| Property | Typical Value | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 190 - 230 °C | High heat resistance and operational temperature. wikipedia.org |

| Tensile Strength | 10,200 psi | Strong and rigid material. laminatedplastics.com |

| Water Absorption (24 hrs) | 0.3% | High dimensional stability in aqueous environments. laminatedplastics.com |

| Resistance | High | Suitable for use with acids, bases, and electrolytes. wikipedia.org |

| Sterilization Compatibility | Autoclavable | Ideal for reusable medical and food-grade applications. curbellplastics.com |

Ligands in Metal-Organic Frameworks and Catalysis

The oxygen atoms of the sulfonyl group in 1,2-Bis(ethylsulfonyl)ethane possess lone pairs of electrons that can coordinate with metal centers. This allows the molecule to function as a bidentate ligand, binding to a metal ion through both sulfonyl groups. Chiral ligands containing sulfinyl (S=O) and sulfonamide groups have been successfully employed in asymmetric catalysis to achieve high enantioselectivity in reactions such as palladium-catalyzed allylic alkylations. researchgate.netnih.govresearchgate.net The defined geometry and electronic properties of sulfonyl-containing ligands can influence the reactivity and selectivity of the catalytic complex. researchgate.net While specific applications of 1,2-Bis(ethylsulfonyl)ethane as a ligand are not yet widely documented, its structure is analogous to other successful bidentate ligands, suggesting its potential for use in coordination chemistry, the development of novel metal-organic frameworks (MOFs), and transition-metal catalysis. snnu.edu.cn

Organic Optoelectronic Materials

In the field of organic electronics, materials containing sulfone groups are valued for their strong electron-accepting properties. nih.gov This characteristic is used to tune the electronic energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of a material. rsc.org By incorporating a sulfone unit, which acts as an electron acceptor, into a larger conjugated molecule that contains electron-donating parts, it is possible to create a system with a smaller energy gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govrsc.org Although 1,2-Bis(ethylsulfonyl)ethane itself is not a chromophore due to its saturated aliphatic structure, it can serve as a building block to introduce potent electron-withdrawing sulfonyl groups into more complex, conjugated systems designed for optoelectronic applications. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings, requiring the reaction of a conjugated diene with a "dienophile," typically an alkene. wikipedia.orglibretexts.org A critical requirement for a dienophile is the presence of a carbon-carbon double bond (C=C).

1,2-Bis(ethylsulfonyl)ethane possesses a saturated ethane (B1197151) (C-C) backbone and therefore lacks the necessary double bond to participate as a dienophile in a conventional Diels-Alder reaction. However, its unsaturated analogue, 1,2-bis(ethylsulfonyl)ethylene , is a highly reactive dienophile. nih.gov The two electron-withdrawing sulfonyl groups on the ethylene core make the double bond electron-poor, significantly accelerating the [4+2] cycloaddition reaction with electron-rich dienes. acs.orgresearchgate.net This high reactivity makes vinyl sulfones like 1,2-bis(phenylsulfonyl)ethylene powerful synthetic tools, serving as equivalents for acetylene in cycloaddition reactions. researchgate.net Therefore, while 1,2-Bis(ethylsulfonyl)ethane is not itself a reagent for this reaction, its structural relatives are prominent examples of highly activated dienophiles.

Reagents in C-C Bond Formation

One of the most significant applications of sulfones in organic synthesis is their role in facilitating the formation of new carbon-carbon bonds. iomcworld.comillinois.edu The sulfonyl groups in 1,2-Bis(ethylsulfonyl)ethane strongly activate the adjacent α-hydrogens, making them unusually acidic for protons attached to sp³-hybridized carbons. wikipedia.orglibretexts.orgquizlet.com

The process for C-C bond formation typically involves two steps:

Deprotonation: A strong base is used to remove an α-hydrogen, creating a resonance-stabilized carbanion (an enolate-like species). The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, which stabilizes the intermediate. libretexts.orgyoutube.com

Nucleophilic Attack: The resulting carbanion acts as a potent carbon nucleophile, which can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to form a new C-C bond. libretexts.orgvanderbilt.edu

Given that 1,2-Bis(ethylsulfonyl)ethane has four acidic α-hydrogens, it offers multiple sites for functionalization. This reactivity allows it to serve as a linchpin molecule, enabling the connection of two different molecular fragments or the construction of symmetrical products through double alkylation reactions. The sulfonyl groups can later be removed under reductive conditions if desired, further enhancing the synthetic utility of this class of compounds. wikipedia.org

Synthetic Equivalents in Complex Molecule Synthesis

In the realm of organic synthesis, the concept of synthetic equivalents is pivotal for the strategic construction of complex molecular architectures. A synthetic equivalent is a reagent that carries out the function of a synthon which cannot be used directly. While direct research on the applications of 1,2-bis(ethylsulphonyl)ethane is limited, its structural similarity to other well-studied 1,2-disubstituted ethanes, particularly those with sulfonyl groups, allows for postulations regarding its potential role as a synthetic equivalent.

The reactivity of analogous compounds, such as 1,2-bis(phenylsulfonyl)ethylene, offers a strong basis for inferring the potential synthetic utility of this compound. The phenyl analogue is a well-established synthetic equivalent for acetylene in [4+2] cycloaddition reactions, and it also functions as a potent Michael acceptor. researchgate.net

A key potential application of this compound is as a precursor to divinyl sulfone. Through a double elimination reaction, where each ethylsulfonyl group facilitates the removal of a proton and a neighboring hydrogen, this compound could be converted into the highly reactive divinyl sulfone.

| Target Synthon | Potential Synthetic Equivalent | Key Transformation | Applications in Synthesis |

|---|---|---|---|

| Divinyl Sulfone | This compound | Double β-elimination | Michael acceptor, cross-linking agent, synthesis of heterocycles |

| Acetylene (in Diels-Alder reactions) | (Inferred from phenyl analogue) | Cycloaddition followed by eliminative removal of sulfonyl groups | Formation of six-membered rings |

Divinyl sulfone is a valuable bifunctional Michael acceptor, readily participating in conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of a two-carbon tether between two nucleophilic centers, a common strategy in the synthesis of heterocyclic compounds and macrocycles. Therefore, this compound can be considered a stable, solid precursor to the more reactive and volatile divinyl sulfone, offering advantages in handling and storage.

The ethylsulfonyl groups are excellent leaving groups in elimination reactions, a property that underpins the role of such compounds as synthetic equivalents. The general transformation is depicted below:

General Reaction Scheme: Elimination to form Divinyl Sulfone

This in-situ generation of divinyl sulfone from a stable precursor like this compound allows for controlled reactions with nucleophiles present in the reaction mixture, minimizing side reactions associated with the high reactivity of divinyl sulfone itself.

Furthermore, drawing parallels with 1,2-bis(phenylsulfonyl)ethylene, it is conceivable that this compound could participate in reactions where the two ethylsulfonyl groups are subsequently removed. researchgate.net For instance, in Diels-Alder reactions, a related compound, (Z)-1,2-bis(phenylsulfonyl)ethylene, reacts as a dienophile, and the sulfonyl groups in the resulting adduct can be removed to form a double bond. researchgate.net This suggests a potential, though underexplored, application of this compound as a synthetic equivalent for an acetylene moiety in the construction of cyclic systems.

While direct and detailed research findings on the use of this compound as a synthetic equivalent in complex molecule synthesis are not extensively documented, its chemical structure strongly suggests a potential utility that mirrors its more studied phenyl-substituted counterparts. Future research may further elucidate its specific applications and advantages in the field of organic synthesis.

Analytical Methodologies for Characterization and Detection in Non Biological Matrices

Chromatographic Techniques

Chromatography is the cornerstone of separation science and is essential for isolating 1,2-Bis(ethylsulphonyl)ethane from complex sample matrices prior to its detection and quantification.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high polarity and relatively high molecular weight of this compound, its analysis by GC presents challenges. The compound's low volatility requires high inlet and oven temperatures, which can risk thermal degradation. Therefore, method development must carefully balance the conditions needed for volatilization with thermal stability.

A suitable GC system would typically employ a high-temperature capillary column with a stationary phase of mid-polarity, such as a phenyl- or trifluoropropyl-substituted polysiloxane. For detection, several options are available depending on the analytical need:

Flame Ionization Detector (FID): Provides good general sensitivity for organic compounds but lacks selectivity.

Pulsed Flame Photometric Detector (PFPD): Offers high selectivity for sulfur-containing compounds, making it an excellent choice for analyzing this compound in complex matrices by selectively responding to the sulfur atoms in the molecule.

Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, it is not suitable for this compound unless the molecule is derivatized with an electrophilic group.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation of analytes. |

| Stationary Phase | 5% Phenyl Polysiloxane | Mid-polarity phase suitable for polar compounds. |

| Inlet Temperature | 280 °C | To ensure complete volatilization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Temperature gradient to elute compounds with different boiling points. |

| Detector | Pulsed Flame Photometric Detector (PFPD) | Selective and sensitive detection of sulfur. |

| Detector Temp. | 320 °C | To prevent condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is often more suitable for the analysis of polar, non-volatile, or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode for this type of analysis.

In this technique, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used with a nonpolar stationary phase, such as a C18 (octadecylsilyl) column. The separation is based on the analyte's partitioning between the mobile and stationary phases. For detection, a UV detector can be used, although the sulfone group itself is not a strong chromophore. Therefore, detection might be limited to wavelengths in the low UV range (~200-210 nm), where sensitivity can be compromised by interference from other compounds. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), could also be employed.

Ion Chromatography (IC) for Related Sulfone Ions

Ion Chromatography (IC) is not suitable for the direct analysis of the neutral this compound molecule. However, it is an indispensable technique for identifying and quantifying its potential ionic degradation products in aqueous matrices. researchgate.netthermofisher.com If this compound undergoes environmental or industrial degradation, it could break down into smaller ionic species such as ethanesulfonate (B1225610) and, ultimately, sulfate.

IC systems for anion analysis typically use an anion-exchange column to separate ions based on their charge and size. Detection is commonly achieved using a conductivity detector after a suppression step, which reduces the background conductivity of the eluent to enhance the signal from the analyte ions. metrohm.com This makes IC a highly sensitive and specific method for monitoring the breakdown of the parent compound. researchgate.netnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), are the gold standard for unequivocal identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the GC conditions would be similar to those described in section 7.1.1. The mass spectrometer provides detection and structural information by fragmenting the analyte molecule in a predictable manner. The resulting mass spectrum, a unique fingerprint of the compound, allows for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for analyzing this compound in non-biological matrices. It combines the ideal separation capabilities of HPLC for polar compounds with the sensitivity and specificity of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for this type of analyte. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte.

Table 2: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for this compound Analysis

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Reversed-phase separation of the polar analyte. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Gradient | 5% B to 95% B over 10 minutes | To elute the analyte and clean the column. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar molecules. |

| MS Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ and [M+Na]⁺ | For highly sensitive and specific quantification. |

Spectroscopic Methods in Analytical Contexts (e.g., IR, NMR)

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound, typically used on a purified standard of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule. For this compound, the most prominent absorption bands would be from the sulfone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would give distinct signals confirming the molecule's symmetrical structure.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~1320 - 1280 | Asymmetric SO₂ Stretch | Strong |

| ~1150 - 1120 | Symmetric SO₂ Stretch | Strong |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹H NMR | ~1.4 | Triplet | -SO₂-CH₂-CH₃ | | | ~3.2 | Quartet | -SO₂-CH₂ -CH₃ | | | ~3.4 | Singlet | -SO₂-CH₂ -CH₂ -SO₂- | | ¹³C NMR | ~7 | -SO₂-CH₂-CH₃ | | | ~49 | -SO₂-CH₂ -CH₃ | | | ~52 | -SO₂-CH₂ -CH₂ -SO₂- |

Environmental Monitoring and Analysis Methods (excluding biodegradation)

The detection of this compound in environmental matrices like soil and water requires robust extraction and cleanup procedures prior to instrumental analysis. researchgate.netresearchgate.netmdpi.com As a polar organic pollutant, methods must be tailored to efficiently extract it from the sample matrix and remove interfering substances. rsc.orgnih.gov

Water Samples: For aqueous samples, Solid-Phase Extraction (SPE) is the most common technique. A water sample is passed through a cartridge containing a solid sorbent (e.g., C18 or a polymeric sorbent) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning it up from salts and other highly polar matrix components.

Soil and Sediment Samples: The extraction of this compound from solid matrices is more complex. epa.gov Modern techniques are preferred over traditional Soxhlet extraction due to their efficiency and lower solvent consumption. researchgate.netresearchgate.net

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to quickly and efficiently extract analytes from solid samples using organic solvents.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Following extraction, the sample extract often requires a cleanup step, such as passing it through a silica (B1680970) or Florisil cartridge, to remove co-extracted interferences before analysis, which is typically performed by LC-MS.

Table 5: Summary of Environmental Sample Preparation Techniques for this compound

| Matrix | Extraction Technique | Cleanup Method | Final Analysis |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Not always required | LC-MS |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) | Solid-Phase Cleanup (e.g., Silica Gel) | LC-MS |

Quantification in Industrial and Laboratory Settings

The accurate quantification of this compound is essential in various industrial and laboratory settings to monitor its presence, ensure process control, and meet quality standards. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, established methodologies for the analysis of other aliphatic and aromatic sulfones can be readily adapted for its determination. The primary techniques employed for the quantification of sulfone compounds are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of sulfones. For a non-volatile and polar compound like this compound, reversed-phase HPLC with ultraviolet (UV) detection is a suitable approach. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.